molecular formula C9H10N4O2 B1491991 6-(1,3-dimethyl-1H-pyrazol-5-yl)pyrimidine-2,4(1H,3H)-dione CAS No. 2097979-42-3

6-(1,3-dimethyl-1H-pyrazol-5-yl)pyrimidine-2,4(1H,3H)-dione

Cat. No. B1491991
CAS RN: 2097979-42-3
M. Wt: 206.2 g/mol
InChI Key: QQOPEYXHNUFCIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(1,3-dimethyl-1H-pyrazol-5-yl)pyrimidine-2,4(1H,3H)-dione, also known as 6-DMAP, is a heterocyclic compound belonging to the pyrazole family. It is a colorless solid which is insoluble in water, but soluble in organic solvents such as ethanol, methanol and acetone. 6-DMAP is used in a variety of scientific research applications, including as a reagent in organic synthesis, as a biochemical probe, and as a drug target.

Scientific Research Applications

6-(1,3-dimethyl-1H-pyrazol-5-yl)pyrimidine-2,4(1H,3H)-dione has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a biochemical probe, and as a drug target. It has also been used to study the structure and function of proteins, and as a tool to investigate the mechanisms of action of drugs. Additionally, 6-(1,3-dimethyl-1H-pyrazol-5-yl)pyrimidine-2,4(1H,3H)-dione has been used to study the structure and function of enzymes, and to study the effects of drugs on biochemical pathways.

Mechanism of Action

6-(1,3-dimethyl-1H-pyrazol-5-yl)pyrimidine-2,4(1H,3H)-dione has been shown to interact with a variety of proteins and enzymes. It has been shown to inhibit the activity of several enzymes, including cytochrome P450 enzymes and proteases. Additionally, 6-(1,3-dimethyl-1H-pyrazol-5-yl)pyrimidine-2,4(1H,3H)-dione has been shown to interact with several receptors, including the serotonin 5-HT3 receptor and the muscarinic acetylcholine receptor.
Biochemical and Physiological Effects
6-(1,3-dimethyl-1H-pyrazol-5-yl)pyrimidine-2,4(1H,3H)-dione has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including cytochrome P450 enzymes and proteases. Additionally, 6-(1,3-dimethyl-1H-pyrazol-5-yl)pyrimidine-2,4(1H,3H)-dione has been shown to interact with several receptors, including the serotonin 5-HT3 receptor and the muscarinic acetylcholine receptor. In animal studies, 6-(1,3-dimethyl-1H-pyrazol-5-yl)pyrimidine-2,4(1H,3H)-dione has been shown to have anti-inflammatory and anti-cancer effects.

Advantages and Limitations for Lab Experiments

6-(1,3-dimethyl-1H-pyrazol-5-yl)pyrimidine-2,4(1H,3H)-dione has several advantages for use in lab experiments. It is a relatively simple compound to synthesize and is available commercially. Additionally, 6-(1,3-dimethyl-1H-pyrazol-5-yl)pyrimidine-2,4(1H,3H)-dione is relatively stable and has a low toxicity. However, there are some limitations to using 6-(1,3-dimethyl-1H-pyrazol-5-yl)pyrimidine-2,4(1H,3H)-dione in lab experiments. It is insoluble in water, making it difficult to use in aqueous solutions. Additionally, 6-(1,3-dimethyl-1H-pyrazol-5-yl)pyrimidine-2,4(1H,3H)-dione is a relatively weak inhibitor of enzymes, making it difficult to use as a probe for enzyme inhibition studies.

Future Directions

There are several potential future directions for the use of 6-(1,3-dimethyl-1H-pyrazol-5-yl)pyrimidine-2,4(1H,3H)-dione. It could be used to study the structure and function of proteins and enzymes, as well as to investigate the mechanisms of action of drugs. Additionally, 6-(1,3-dimethyl-1H-pyrazol-5-yl)pyrimidine-2,4(1H,3H)-dione could be used to study the effects of drugs on biochemical pathways, as well as to investigate the effects of drugs on physiological processes. Finally, 6-(1,3-dimethyl-1H-pyrazol-5-yl)pyrimidine-2,4(1H,3H)-dione could be used to develop new drugs and drug targets.

properties

IUPAC Name

6-(2,5-dimethylpyrazol-3-yl)-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O2/c1-5-3-7(13(2)12-5)6-4-8(14)11-9(15)10-6/h3-4H,1-2H3,(H2,10,11,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQOPEYXHNUFCIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C2=CC(=O)NC(=O)N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(1,3-dimethyl-1H-pyrazol-5-yl)pyrimidine-2,4(1H,3H)-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(1,3-dimethyl-1H-pyrazol-5-yl)pyrimidine-2,4(1H,3H)-dione
Reactant of Route 2
6-(1,3-dimethyl-1H-pyrazol-5-yl)pyrimidine-2,4(1H,3H)-dione
Reactant of Route 3
Reactant of Route 3
6-(1,3-dimethyl-1H-pyrazol-5-yl)pyrimidine-2,4(1H,3H)-dione
Reactant of Route 4
6-(1,3-dimethyl-1H-pyrazol-5-yl)pyrimidine-2,4(1H,3H)-dione
Reactant of Route 5
Reactant of Route 5
6-(1,3-dimethyl-1H-pyrazol-5-yl)pyrimidine-2,4(1H,3H)-dione
Reactant of Route 6
6-(1,3-dimethyl-1H-pyrazol-5-yl)pyrimidine-2,4(1H,3H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.